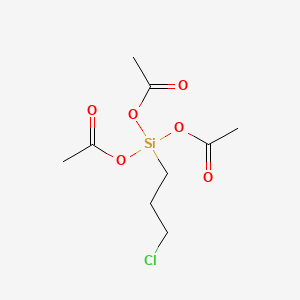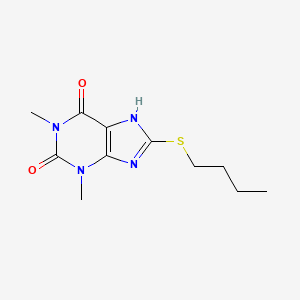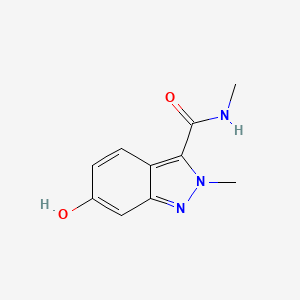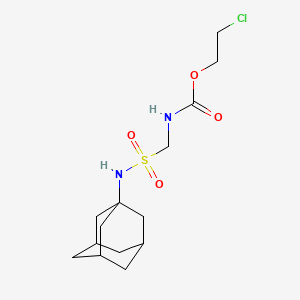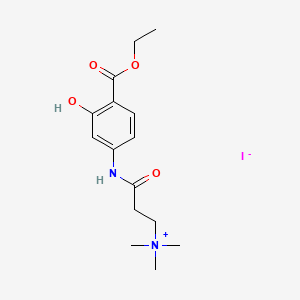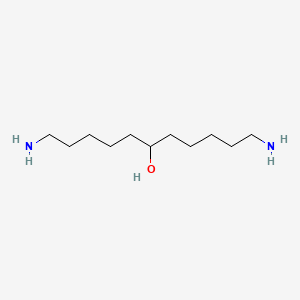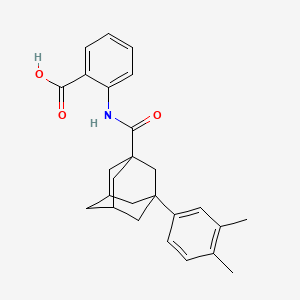
Benzoic acid, 2-(((3-(3,4-dimethylphenyl)tricyclo(3.3.1.1(sup 3,7))dec-1-yl)carbonyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound featuring an adamantane core, a dimethylphenyl group, and a benzoic acid moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by rearrangement reactions of tricyclodecane derivatives.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the adamantane core is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Linkage: The adamantane derivative is then reacted with 2-aminobenzoic acid to form the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the dimethylphenyl group.
科学研究应用
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to other biologically active adamantane derivatives, it is studied for potential antiviral, anticancer, and neuroprotective properties.
Catalyst Development: The unique structure of the adamantane core makes it a candidate for developing new catalysts in organic synthesis.
Nanomaterials: Adamantane derivatives are explored for their use in creating novel nanomaterials with unique electronic and mechanical properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dimethylphenyl and benzoic acid groups can further interact with specific molecular targets, influencing pathways involved in disease processes.
相似化合物的比较
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: 2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to the specific combination of the adamantane core with the dimethylphenyl and benzoic acid groups. This combination may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.
属性
CAS 编号 |
50741-83-8 |
|---|---|
分子式 |
C26H29NO3 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H29NO3/c1-16-7-8-20(9-17(16)2)25-11-18-10-19(12-25)14-26(13-18,15-25)24(30)27-22-6-4-3-5-21(22)23(28)29/h3-9,18-19H,10-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI 键 |
DTADCQZFUVPRNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


